![molecular formula C15H17NO4 B4068825 ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate](/img/structure/B4068825.png)
ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate
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Overview
Description
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate, also known as ethyl 2-cyano-3-(4-isopropoxyphenyl)-2-propenoate, is a chemical compound with the molecular formula C16H19NO4. It is a yellowish powder that is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and physiological effects:
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate in lab experiments is its versatility. It can be used as a building block in the synthesis of other organic compounds and as a ligand in coordination chemistry. In addition, it has potential anticancer and antimicrobial properties, making it a promising compound for further research.
However, one of the limitations of using ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate in lab experiments is its toxicity. It has been shown to be toxic to human cells at high concentrations, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to predict its effects on biological systems.
Future Directions
There are several future directions for research on ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate. One direction is to further investigate its potential anticancer and antimicrobial properties. Another direction is to study its potential as a fluorescent probe for biological imaging. In addition, further research is needed to fully understand its mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is a versatile chemical compound that is used in scientific research for various purposes. It can be synthesized using various methods and has potential anticancer and antimicrobial properties. However, its toxicity and mechanism of action need to be further investigated. Overall, ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is a promising compound for further research in the field of organic chemistry and biological sciences.
Scientific Research Applications
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is used in scientific research for various purposes. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe for biological imaging. In addition, it has been studied for its potential anticancer and antimicrobial properties.
properties
IUPAC Name |
ethyl 3-cyano-2-oxo-3-(4-propan-2-yloxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-19-15(18)14(17)13(9-16)11-5-7-12(8-6-11)20-10(2)3/h5-8,10,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFQUPVBLZFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-2-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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